molecular formula C18H22N4O2 B2946606 N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2195877-40-6

N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2946606
CAS No.: 2195877-40-6
M. Wt: 326.4
InChI Key: XQGJMHNUOVBWHT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. Additionally, this compound has been shown to interact with the serotonin and norepinephrine systems, suggesting that it may have a broader mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine release in animal studies, which is important for the treatment of Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. This compound has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in treating addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is that it has been shown to have potential therapeutic effects in treating various neurological disorders. Additionally, this compound has been well-studied in animal models, providing a strong foundation for further research. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. One potential direction is to further investigate its mechanism of action and how it interacts with the dopamine, serotonin, and norepinephrine systems. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, this compound may also have potential use in treating other neurological disorders, such as schizophrenia and bipolar disorder, which should be further investigated.

Synthesis Methods

N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-5-methylpyridine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 1-(3-chloropropyl)piperidine-3-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its potential use in treating various neurological disorders. In animal studies, this compound has been shown to increase dopamine release, which is important for the treatment of Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models of depression, suggesting its potential use in treating depression. This compound has also been studied for its potential use in treating addiction, as it has been shown to reduce cocaine-seeking behavior in rats.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-8-9-17(21-20-13)22-10-4-5-14(12-22)18(23)19-15-6-3-7-16(11-15)24-2/h3,6-9,11,14H,4-5,10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGJMHNUOVBWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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